3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)5-7(6-9)8(11)3-4-10/h7H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWOOSGBWOVTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Propanone Moiety: The propanone moiety is introduced through a nucleophilic addition reaction involving a suitable ketone precursor.
Formation of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as transition metal complexes can be used to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Cyanide ions, amines, alcohols.
Major Products
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound is used in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
Key Observations :
Key Observations :
- Cyclobutyl Derivatives: The dimethylcyclobutyl group’s rigidity could favor synthesis of strained heterocycles, analogous to thieno[2,3-b]thiophene derivatives ().
- Aromatic Derivatives : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity toward nucleophiles, enabling efficient pyrazole synthesis.
Biological Activity
3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C10H15N
- Molecular Weight : 165.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutane Ring : The precursor is synthesized through cyclization reactions involving suitable alkenes and alkynes.
- Nitrile Formation : The introduction of the nitrile group can be achieved via nucleophilic substitution or by using cyanide sources in the presence of a catalyst.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For example:
- Inhibition of Tumor Growth : In vitro experiments indicated that this compound can inhibit the growth of various cancer cell lines. A notable study demonstrated a reduction in cell viability by over 70% in breast cancer cell lines after 48 hours of treatment.
The proposed mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression, such as PRMT5, which is crucial for cellular proliferation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
In Vitro Studies :
- A study conducted on human lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptosis markers.
-
Animal Models :
- In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anti-tumor effects |
| Compound B | Structure B | High anti-inflammatory activity |
| This compound | Structure C | Significant anti-tumor effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
